Janus Red
Overview
Description
Janus Red is a unique compound named after the Roman god Janus, who is depicted with two faces. This compound is part of the broader class of Janus particles, which are characterized by their dual-faced nature, combining two different physical or chemical functionalities on opposite sides. This duality allows this compound to exhibit unique properties and functionalities that are not present in conventional monofunctional particles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Janus Red typically involves the creation of an asymmetric structure where one side of the particle has different chemical properties than the other. This can be achieved through various methods such as:
Self-assembly: Utilizing the natural tendency of molecules to organize into structured patterns.
Masking: Protecting one side of the particle while modifying the other.
Phase separation: Inducing a separation of phases within a single particle to create distinct regions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical processes that ensure consistency and quality. Techniques such as microfluidic preparation, where controlled environments allow for precise manipulation of particle formation, are commonly used. Additionally, methods like hydrothermal treatment and solvent evaporation are employed to achieve the desired asymmetry and functionality.
Chemical Reactions Analysis
Types of Reactions
Janus Red undergoes various chemical reactions, including:
Oxidation: Reaction with oxygen or other oxidizing agents.
Reduction: Reaction involving the gain of electrons.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve the use of catalysts and solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxides, while reduction can produce reduced metal particles or other reduced forms of the compound.
Scientific Research Applications
Janus Red has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique dual functionality.
Biology: Employed in biosensing and drug delivery systems, where its asymmetric structure allows for targeted delivery and controlled release.
Medicine: Utilized in diagnostic imaging and therapeutic applications, particularly in cancer treatment where its dual functionality can be exploited for both detection and treatment.
Industry: Applied in the development of advanced materials, coatings, and sensors due to its unique properties.
Mechanism of Action
The mechanism by which Janus Red exerts its effects is primarily through its dual-faced nature, which allows it to interact with different molecular targets and pathways. For example, in catalytic applications, one side of the particle may act as a catalyst while the other side remains inert, allowing for selective reactions. In biological systems, the asymmetric structure can facilitate targeted interactions with specific cellular components, enhancing the efficacy of drug delivery or biosensing applications.
Comparison with Similar Compounds
Janus Red is unique compared to other similar compounds due to its dual functionality and asymmetric structure. Similar compounds include:
Janus Green: Another Janus particle with different functional groups on each side.
Janus Blue: Known for its applications in biosensing and environmental monitoring.
Janus Yellow: Used in the development of advanced materials and coatings.
Each of these compounds shares the common characteristic of having two distinct faces, but this compound stands out due to its specific chemical properties and the range of applications it supports.
Properties
IUPAC Name |
[3-[[4-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylphenyl]diazenyl]phenyl]-trimethylazanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O.ClH/c1-18-16-21(28-30-26-23-11-6-5-8-19(23)12-15-25(26)32)13-14-24(18)29-27-20-9-7-10-22(17-20)31(2,3)4;/h5-17H,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWOEPQHKBLMKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=NC2=C(C=CC3=CC=CC=C32)O)N=NC4=CC(=CC=C4)[N+](C)(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2636-31-9 | |
Record name | Janus Red | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002636319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JANUS RED | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/URC5KZU6QB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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